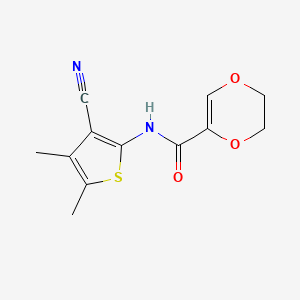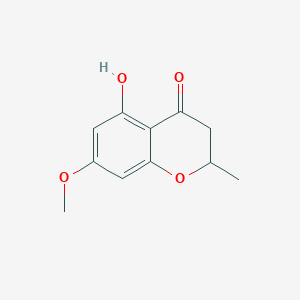
N-Cyanoiminodibenzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Cyanoiminodibenzyl can be carried out through several methods. One versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity.
Análisis De Reacciones Químicas
N-Cyanoiminodibenzyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and various catalysts . For example, the reaction of this compound with methyl cyanoacetate can lead to the formation of N-substituted cyanoacetamide compounds . The major products formed from these reactions are often heterocyclic compounds, which have significant biological activity .
Aplicaciones Científicas De Investigación
N-Cyanoiminodibenzyl has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as a chemotherapeutic agent due to its ability to form biologically active novel heterocyclic moieties . In medicine, it has been explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties . In industry, it is used in the production of various chemical intermediates and as a reagent in organic synthesis .
Mecanismo De Acción
The mechanism by which N-Cyanoiminodibenzyl exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can interact with enzymes and receptors involved in cellular signaling pathways, leading to changes in cellular function . The cyanoimino group in this compound is particularly reactive, allowing it to form covalent bonds with target molecules and modulate their activity . This reactivity is key to its biological activity and potential therapeutic applications .
Comparación Con Compuestos Similares
N-Cyanoiminodibenzyl can be compared with other similar compounds, such as N-cyanoacetamides and N,N-dimethylenamino ketones . These compounds share similar functional groups and reactivity but differ in their specific structures and applications. For example, N-cyanoacetamides are widely used as precursors for heterocyclic synthesis, while N,N-dimethylenamino ketones are used in the preparation of acyclic and carbocyclic compounds . The unique combination of cyanoimino and dibenzyl functional groups in this compound gives it distinct properties and applications compared to these similar compounds .
Propiedades
Fórmula molecular |
C15H12N2 |
|---|---|
Peso molecular |
220.27 g/mol |
InChI |
InChI=1S/C15H12N2/c16-13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-12H |
Clave InChI |
KURDZKCYTFHNOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[CH]N([CH]C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)
![2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14138473.png)
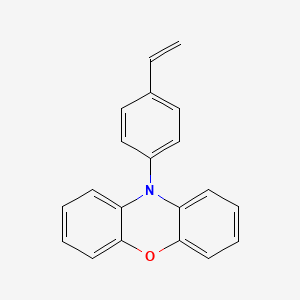
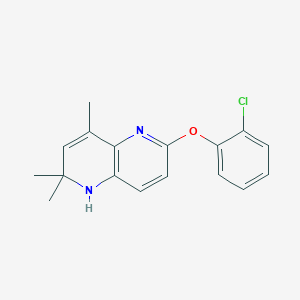
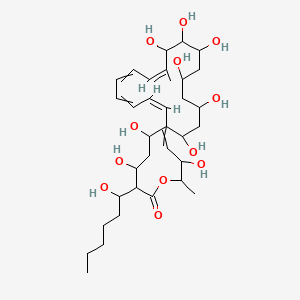
![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
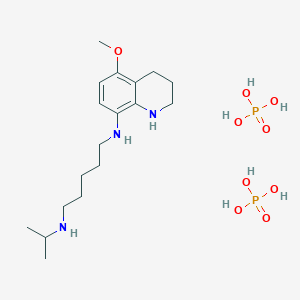


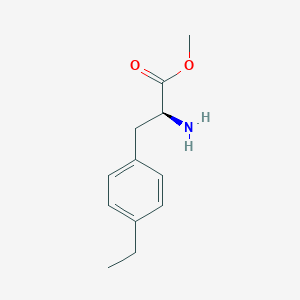
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)

